molecular formula C21H25N3O3 B14930312 N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14930312
M. Wt: 367.4 g/mol
InChI Key: PCMVOFMLFBUFKR-UHFFFAOYSA-N
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Description

N-[4-(DIETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a methoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(DIETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(DIETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
  • N-[4-(DIETHYLAMINO)PHENYL]-3-(4-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Uniqueness

N-[4-(DIETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to the presence of both diethylamino and methoxyphenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H25N3O3/c1-4-24(5-2)17-10-8-16(9-11-17)22-21(25)20-14-19(23-27-20)15-6-12-18(26-3)13-7-15/h6-13,20H,4-5,14H2,1-3H3,(H,22,25)

InChI Key

PCMVOFMLFBUFKR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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